

Spectroscopic Data for 3-(Benzyloxy)-2-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzyloxy)-2-bromopyridine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **3-(Benzyloxy)-2-bromopyridine**. Due to the limited public availability of raw experimental data, this document focuses on predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this molecule.

Data Presentation

While specific, experimentally determined quantitative data for **3-(Benzyloxy)-2-bromopyridine** is not readily available in public databases, the following tables present the expected chemical shifts and key spectral features. These predictions are based on the known effects of substituents on pyridine and benzene rings and analysis of similar structures.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-(Benzyloxy)-2-bromopyridine**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Pyridine-H4	7.20 - 7.40	dd	J = 7.5, 4.5
Pyridine-H5	7.00 - 7.20	dd	J = 7.5, 1.5
Pyridine-H6	8.00 - 8.20	dd	J = 4.5, 1.5
Benzyl-CH ₂	5.10 - 5.30	s	-
Phenyl-H (o, m, p)	7.30 - 7.50	m	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-(Benzyloxy)-2-bromopyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
Pyridine-C2 (C-Br)	140 - 145
Pyridine-C3 (C-O)	150 - 155
Pyridine-C4	120 - 125
Pyridine-C5	115 - 120
Pyridine-C6	145 - 150
Benzyl-CH ₂	70 - 75
Phenyl-C (ipso)	135 - 140
Phenyl-C (o, m, p)	127 - 130

Table 3: Key IR Absorption Bands for **3-(Benzyloxy)-2-bromopyridine**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
C-H (Aromatic)	3030 - 3100	Stretch
C-H (Aliphatic - CH ₂)	2850 - 2960	Stretch
C=N, C=C (Pyridine ring)	1550 - 1600	Stretch
C=C (Benzene ring)	1450 - 1500	Stretch
C-O (Aryl ether)	1200 - 1250 (asymmetric)	Stretch
1000 - 1050 (symmetric)	Stretch	
C-Br	500 - 600	Stretch

Table 4: Mass Spectrometry Data for **3-(Benzyloxy)-2-bromopyridine**

Ion	Predicted m/z	Notes
[M] ⁺	263/265	Molecular ion peak, showing characteristic bromine isotope pattern (approx. 1:1 ratio).
[M-Br] ⁺	184	Fragment corresponding to the loss of a bromine atom.
[C ₇ H ₇] ⁺	91	Tropylium ion, a common fragment from the benzyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **3-(Benzyloxy)-2-bromopyridine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution should be clear and free of particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

¹H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

- Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Acquisition Parameters:
 - Spectral Width: ~200-220 ppm

- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 or more, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid **3-(Benzyloxy)-2-bromopyridine** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: Typically $4000 - 400 \text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

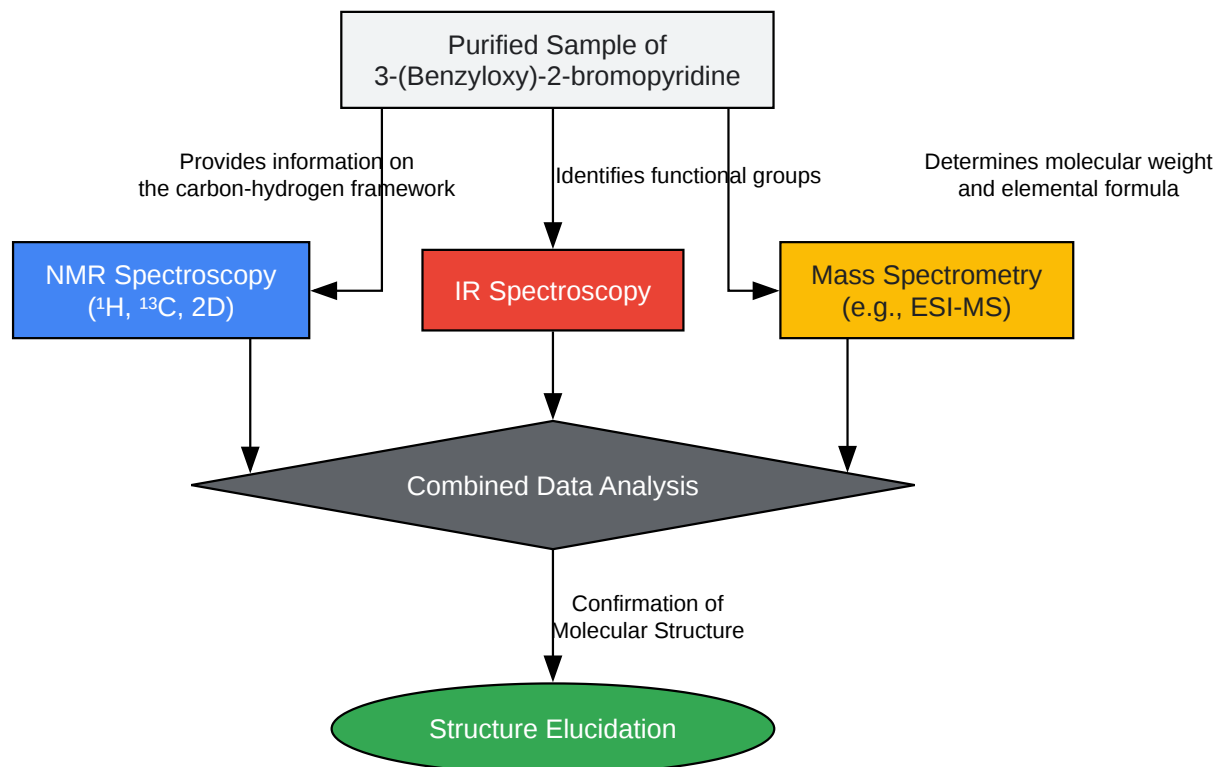
- The solution must be free of any particulate matter. Filter if necessary.

Data Acquisition (ESI):

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.
- Mass Range: Scan a range appropriate for the molecular weight of the compound, for example, m/z 50-500.
- Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument will detect the mass-to-charge ratio of the ions produced. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized organic compound like **3-(Benzyloxy)-2-bromopyridine**.



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Caption: Workflow for Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com